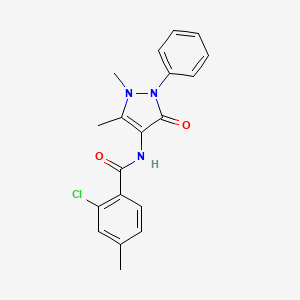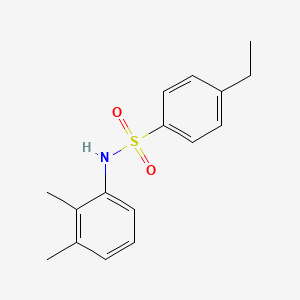![molecular formula C20H21FN4O B5315618 5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)
5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as FPT or Fluoropentamine and is a member of the 1,2,4-triazole family of compounds.
Aplicaciones Científicas De Investigación
FPT has been extensively studied for its potential applications in various fields of research. One of the primary applications of FPT is in the field of neuroscience. FPT has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of neurotransmitter release. FPT has been shown to modulate the activity of the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of FPT is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including the regulation of neurotransmitter release. FPT has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of its activity. This modulation of the sigma-1 receptor activity is believed to be responsible for the biochemical and physiological effects of FPT.
Biochemical and Physiological Effects:
FPT has been shown to have various biochemical and physiological effects. One of the primary effects of FPT is the modulation of the sigma-1 receptor activity, which leads to the regulation of neurotransmitter release. FPT has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, FPT has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPT has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. Additionally, FPT has been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the mechanisms of these disorders. However, FPT has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, FPT is not widely available, which makes it difficult to obtain for lab experiments.
Direcciones Futuras
There are several future directions for FPT research. One direction is to study the long-term effects of FPT on the sigma-1 receptor and other cellular processes. Another direction is to investigate the potential therapeutic applications of FPT in various neurological and inflammatory disorders. Additionally, future research could focus on the development of new compounds based on the structure of FPT, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, FPT is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields of research. FPT has a high affinity for the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological and inflammatory disorders. FPT has several advantages for lab experiments, but it also has some limitations. Future research could focus on studying the long-term effects of FPT and investigating its potential therapeutic applications.
Métodos De Síntesis
The synthesis of FPT involves a multi-step process, which starts with the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)-piperidine. This intermediate is then reacted with phenyl hydrazine to form 5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The final product is obtained by purification through recrystallization.
Propiedades
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-17-10-8-15(9-11-17)13-24-12-4-5-16(14-24)19-22-23-20(26)25(19)18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQKJMHKSORSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NNC(=O)N3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5315539.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)


![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
